molecular formula C11H18N2O3 B8220184 tert-butyl (3S)-3-cyano-3-hydroxypiperidine-1-carboxylate

tert-butyl (3S)-3-cyano-3-hydroxypiperidine-1-carboxylate

Cat. No.: B8220184
M. Wt: 226.27 g/mol
InChI Key: ZVWLCTCSBSNDIR-LLVKDONJSA-N
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Description

tert-Butyl (3S)-3-cyano-3-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-cyano-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and cyano compounds. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds smoothly with the formation of the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-cyano-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroxylated piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-cyano-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the cyano and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3S)-3-cyano-3-hydroxypiperidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. The presence of the cyano group, in particular, allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S)-3-cyano-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-6,8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWLCTCSBSNDIR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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